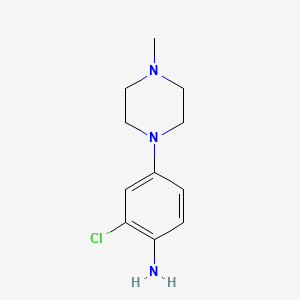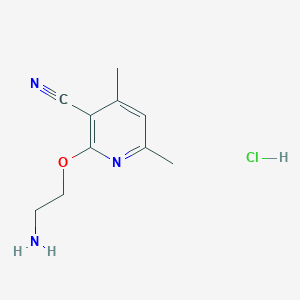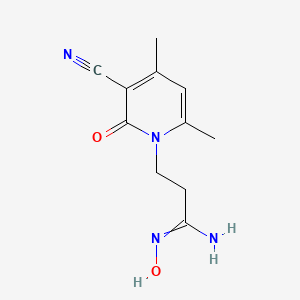
2-Chloro-4-(4-methylpiperazin-1-yl)aniline
Vue d'ensemble
Description
2-Chloro-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16ClN3 . It is used as a research chemical .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C12H15ClN2O2.ClH/c1-14-4-6-15 (7-5-14)9-2-3-10 (12 (16)17)11 (13)8-9;/h2-3,8H,4-7H2,1H3, (H,16,17);1H . The molecular weight of the compound is 291.18 .
Applications De Recherche Scientifique
Hypoxic-Cytotoxic Agents
The compound has been involved in the synthesis of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which show promise as hypoxic-cytotoxic agents in cancer treatment. Particularly, derivatives featuring piperazine and aniline lateral chains have demonstrated significant in vitro activities, with specific aniline derivatives outperforming their counterparts in potency and selectivity (Ortega et al., 2000).
Synthesis of Amides
The molecule has been used in the synthesis of new carboxylic acid amides that include an N-methylpiperazine fragment. These compounds hold potential in various pharmaceutical applications, with specific derivatives being key intermediates in the synthesis of significant antileukemic agents like imatinib (Koroleva et al., 2011).
Synthesis of Benzimidazoles
It has been utilized in the synthesis of a new series of benzimidazoles, which are recognized for their potential in creating therapeutic compounds. The process involves intricate reactions and the structures of the synthesized compounds are confirmed through various spectroscopic techniques (Menteşe et al., 2015).
Kinase Inhibition
Derivatives of this compound, particularly those containing 4-methylpiperazine groups, have demonstrated significant inhibition of Src kinase activity, a target in cancer therapy. The analogs of these compounds show substantial potential in inhibiting Src-mediated cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Antimicrobial Activities
The compound has been part of the synthesis of various molecules with notable antimicrobial activities. Specifically, it has been involved in the synthesis of eperezolid-like molecules, showcasing high anti-Mycobacterium smegmatis activity, an important trait in combating bacterial infections (Yolal et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It’s important to handle 2-Chloro-4-(4-methylpiperazin-1-yl)aniline with care, using protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYDFJJYCZWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725775 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1124330-00-2 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)


![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)


![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)


![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)
